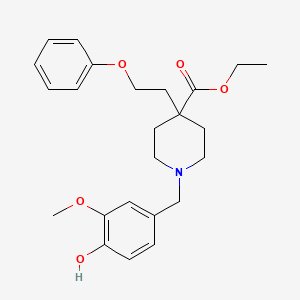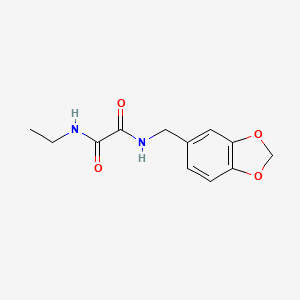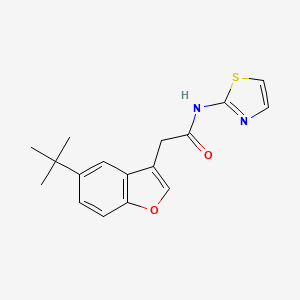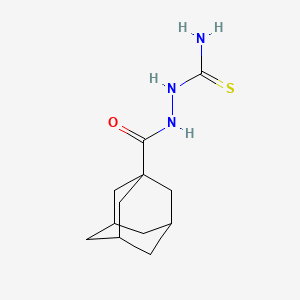
ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidinecarboxylate compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have a variety of biochemical and physiological effects that contribute to its therapeutic potential. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to increase the levels of glutathione, a key antioxidant molecule that helps to protect cells from oxidative damage. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to modulate the activity of various enzymes and signaling molecules that are involved in cell proliferation, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have a high degree of stability, which makes it suitable for long-term storage and use in experiments. One limitation of using ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has not been extensively tested in human clinical trials, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are many future directions for research on ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate that can be used to target specific signaling pathways and biological processes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in animal models and humans, which can help to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and to identify its molecular targets in cells.
Méthodes De Synthèse
The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multi-step process that starts with the reaction of piperidine with ethyl 4-chloroacetoacetate to form ethyl 4-(piperidin-1-yl)but-3-en-2-one. The intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyethanol to produce ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit a variety of biological activities that make it a promising candidate for therapeutic applications. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to have analgesic effects by reducing pain sensitivity in animal models. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-16-30-20-7-5-4-6-8-20)11-14-25(15-12-24)18-19-9-10-21(26)22(17-19)28-2/h4-10,17,26H,3,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAKHJJYHAESHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)